molecular formula C9H5F4NO B050683 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 119584-74-6

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No. B050683
Key on ui cas rn: 119584-74-6
M. Wt: 219.14 g/mol
InChI Key: KPUXDDKZMLVAEI-UHFFFAOYSA-N
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Patent
US08816090B2

Procedure details

To a suspension of 2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile (2.3 g, 11 mmol, J. Hetelocyclic Chem. 1988, 25, 1173-1177) in toluene (40 mL) was added diisobutylaluminium hydride (1.0 M in toluene, 11 mL, 11 mmol) at −78° C. The mixture was warmed to room temperature and stirred for 16 h. Methanol (3.0 mL) was added to the mixture and the mixture was stirred for 10 min, then 2N hydrochloric acid (6.0 mL) was added to the mixture. After being stirred at room temperature for 1 h, the mixture was extracted with ethyl acetate (50 mL×2) and washed with aq. sodium hydrogencarbonate. The combined extracts were dried over magnesium sulfate and concentrated in vacuo to give a solid. The residual solid was purified by silica gel column chromatography (hexane/ethyl acetate 4:1) to afford 2.2 g (94%) of the title compound as a white solid.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])[C:3]=1[C:4]#N.[H-].C([Al+]CC(C)C)C(C)C.C[OH:27].Cl>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])[C:3]=1[CH:4]=[O:27] |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)OCC(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
After being stirred at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (50 mL×2)
WASH
Type
WASH
Details
washed with aq. sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The residual solid was purified by silica gel column chromatography (hexane/ethyl acetate 4:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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